molecular formula C4H2ClN2NaO2S B15250236 Sodium5-chloropyrimidine-2-sulfinate

Sodium5-chloropyrimidine-2-sulfinate

Cat. No.: B15250236
M. Wt: 200.58 g/mol
InChI Key: VAXBIHJQIFDYBE-UHFFFAOYSA-M
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Description

Sodium 5-chloropyrimidine-2-sulfinate (CAS: Not explicitly provided in evidence) is a sodium salt of a substituted pyrimidine sulfinic acid. Its molecular structure comprises a pyrimidine ring substituted with a chlorine atom at position 5 and a sulfinate (-SO₂⁻) group at position 2, coordinated with a sodium cation. Its stability in aqueous solutions and compatibility with polar solvents (e.g., water, DMSO) make it advantageous in medicinal chemistry workflows .

Properties

Molecular Formula

C4H2ClN2NaO2S

Molecular Weight

200.58 g/mol

IUPAC Name

sodium;5-chloropyrimidine-2-sulfinate

InChI

InChI=1S/C4H3ClN2O2S.Na/c5-3-1-6-4(7-2-3)10(8)9;/h1-2H,(H,8,9);/q;+1/p-1

InChI Key

VAXBIHJQIFDYBE-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC(=N1)S(=O)[O-])Cl.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-chloropyrimidine-2-sulfinate typically involves the reaction of 5-chloropyrimidine-2-sulfinic acid with a sodium base. One common method is to dissolve 5-chloropyrimidine-2-sulfinic acid in water and then add sodium hydroxide to the solution. The reaction mixture is stirred at room temperature until the formation of sodium 5-chloropyrimidine-2-sulfinate is complete. The product is then isolated by filtration and dried under reduced pressure .

Industrial Production Methods

Industrial production methods for sodium 5-chloropyrimidine-2-sulfinate are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-chloropyrimidine-2-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 5-chloropyrimidine-2-sulfinate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium 5-chloropyrimidine-2-sulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can donate or accept electrons, making it versatile in various chemical transformations. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The specific molecular targets and pathways involved depend on the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

5-Chloropyrimidine-2-sulfonic Acid

  • Key Difference : Replaces the sulfinate (-SO₂⁻) group with a sulfonic acid (-SO₃H) group.
  • Reactivity : Sulfonic acids are stronger acids and less nucleophilic than sulfinates, limiting their use in coupling reactions.
  • Applications : Often employed as stabilizers or counterions rather than intermediates in synthesis.

Sodium 2-Pyrimidinesulfinate Derivatives

  • Example : Sodium 4-methylpyrimidine-2-sulfinate.
  • Comparison : The methyl group at position 4 enhances steric hindrance, reducing reactivity compared to the chlorine-substituted analog.

Functional Analogs

Ranitidine-Related Sulfur-Containing Compounds (Referenced in ) Example: Ranitidine complex nitroacetamide (N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide) . Comparison: While both contain sulfur-based functional groups, Ranitidine derivatives feature sulphanyl (-S-) linkages and furan rings, whereas Sodium 5-chloropyrimidine-2-sulfinate utilizes a sulfinate group and a pyrimidine scaffold. The latter’s aromatic ring system and ionic character enhance its solubility and regioselectivity in heterocyclic synthesis.

Data Table: Comparative Properties

Property Sodium 5-Chloropyrimidine-2-sulfinate 5-Chloropyrimidine-2-sulfonic Acid Ranitidine Complex Nitroacetamide
Functional Group -SO₂⁻ (sulfinate) -SO₃H (sulfonic acid) -S- (sulphanyl)
Solubility in Water High Very high Moderate
Reactivity in SNAr Reactions High (due to electron-withdrawing -SO₂⁻) Low Low (non-ionic sulfur group)
Typical Use Coupling reactions Stabilizers, surfactants Pharmaceutical impurities

Limitations of Available Evidence

This analysis extrapolates from structural analogs and general sulfinate chemistry. Further experimental studies are needed to validate these comparisons.

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